N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with various aldehydes or acids under acidic or basic conditions . The thiophene-2-carboxamide moiety is then introduced through a series of coupling reactions, often using reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi . In anticancer research, it inhibits specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- **2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole core is known for a wide range of pharmacological activities, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H13ClN2O3S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-12(21-18(24)16-3-2-6-26-16)9-13(17(10)23)19-22-14-8-11(20)4-5-15(14)25-19/h2-9,23H,1H3,(H,21,24) |
InChI Key |
WGPONKJPCPLWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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